molecular formula C13H10FN3O2S B5830855 1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea

1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea

Cat. No.: B5830855
M. Wt: 291.30 g/mol
InChI Key: KIZAJVIBLQRRNT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. This compound features a thiourea backbone with two aromatic rings substituted with fluorine and nitro groups, respectively.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-11-6-1-2-7-12(11)16-13(20)15-9-4-3-5-10(8-9)17(18)19/h1-8H,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZAJVIBLQRRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 2-fluoroaniline with 3-nitrobenzoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2-Fluoroaniline+3-Nitrobenzoyl isothiocyanateThis compound\text{2-Fluoroaniline} + \text{3-Nitrobenzoyl isothiocyanate} \rightarrow \text{this compound} 2-Fluoroaniline+3-Nitrobenzoyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(3-nitrophenyl)thiourea
  • 1-(2-Fluorophenyl)-3-(4-nitrophenyl)thiourea
  • 1-(2-Fluorophenyl)-3-(3-methylphenyl)thiourea

Uniqueness

1-(2-Fluorophenyl)-3-(3-nitrophenyl)thiourea is unique due to the specific substitution pattern on the aromatic rings. The presence of both fluorine and nitro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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